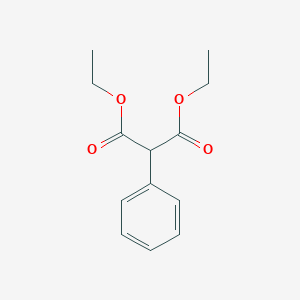
Diethyl phenylmalonate
Cat. No. B166042
Key on ui cas rn:
83-13-6
M. Wt: 236.26 g/mol
InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05227493
Procedure details


A solution of diethyl sodio(phenyl)malonate in anhydrous THF [prepared in conventional fashion by adding a 60% dispersion of NaH (0.64 mmol) in oil to PhCH(CO2Et)2 (0.15 g, 0.635 mmol) dissolved in THF (10 cm3)] was added dropwise to a cold (-10° C.) THF solution (15 cm3) of a 9:1 molar mixture (from the experiment described immediately above) of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide] and its N-H precursor containing 0.20 g (0.63 mmol) of the N-F compound. The reaction mixture was allowed to warm to room temperature, then worked-up as described by R. E. Banks et al (J. Chem. Soc., Perkin Trans I, 1988 2805) for the product from the fluorination of diethyl sodio(phenyl)malonate with N-fluoroquinuclidinium fluoride, to provide diethyl fluoro(phenyl)malonate (0.15 g, 0.59 mmol, 93%) as a colourless oil [Found: C, 61.5; H, 6.2%; M (mass spec.) 254. Calc. for C13H15FO4 : C, 61.4; H, 5.9%; M, 254] with correct spectroscopic properties (i.r.; 1H and 19F n.m.r.).


Name
diethyl sodio(phenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
N-F
Quantity
0.2 g
Type
reactant
Reaction Step Seven



Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[Na:1][C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[C:21]1([CH:27]([C:33]([O:35][CH2:36][CH3:37])=[O:34])[C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[F:38]C(F)(F)S([N:43]([F:54])C1C(F)=C(F)N=C(F)C=1F)(=O)=O>C1COCC1>[Na:1][C:2]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[F-:38].[F:54][N+:43]12[CH2:33][CH2:27][CH:21]([CH2:26][CH2:25]1)[CH2:22][CH2:23]2.[F:38][C:27]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:33]([O:35][CH2:36][CH3:37])=[O:34] |f:1.2,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
diethyl sodio(phenyl)malonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]C(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.64 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
Step Five
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)N(C1=C(C(=NC(=C1F)F)F)F)F)(F)F
|
Step Seven
[Compound]
|
Name
|
N-F
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Na]C(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[F-].F[N+]12CCC(CC1)CC2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.59 mmol | |
| AMOUNT: MASS | 0.15 g | |
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
